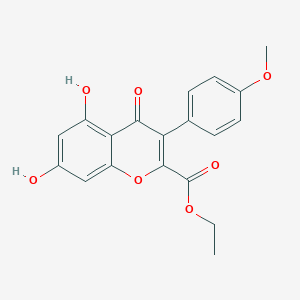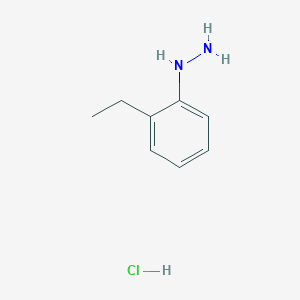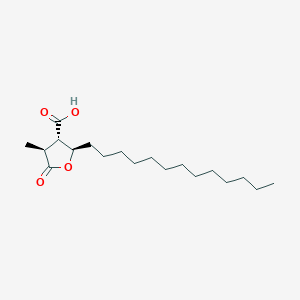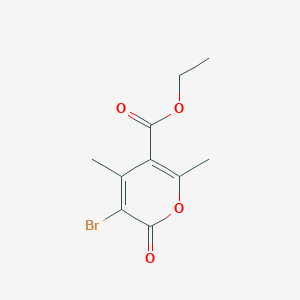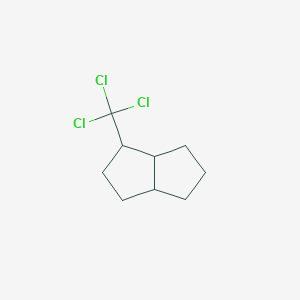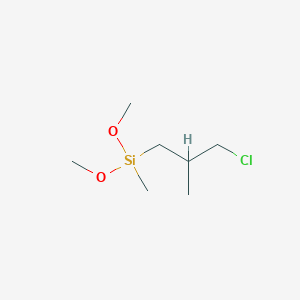
(3-Chloro-2-methylpropyl)dimethoxymethylsilane
Overview
Description
(3-Chloro-2-methylpropyl)dimethoxymethylsilane, also known as CMMS, is a chemical compound that belongs to the class of organosilanes. CMMS is widely used in scientific research due to its unique chemical properties.
Mechanism of Action
(3-Chloro-2-methylpropyl)dimethoxymethylsilane reacts with hydroxyl groups on the surface of materials, forming a covalent bond. This reaction results in the modification of the surface properties of the material, such as its hydrophobicity and adhesion. (3-Chloro-2-methylpropyl)dimethoxymethylsilane also acts as a crosslinking agent, forming a three-dimensional network of molecules.
Biochemical and Physiological Effects:
(3-Chloro-2-methylpropyl)dimethoxymethylsilane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively non-toxic and non-irritating to the skin and eyes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-Chloro-2-methylpropyl)dimethoxymethylsilane in lab experiments is its ability to modify the surface properties of materials. This modification can improve the performance of the material in various applications. However, one limitation of using (3-Chloro-2-methylpropyl)dimethoxymethylsilane is its reactivity and potential for cross-contamination. Therefore, proper safety precautions should be taken when handling (3-Chloro-2-methylpropyl)dimethoxymethylsilane.
Future Directions
There are many future directions for the use of (3-Chloro-2-methylpropyl)dimethoxymethylsilane in scientific research. One area of interest is the development of new hybrid materials with improved properties, such as increased strength and durability. Another area of interest is the modification of biological surfaces, such as cell membranes, for various applications in medicine and biotechnology. Additionally, the use of (3-Chloro-2-methylpropyl)dimethoxymethylsilane in the production of new adhesives and coatings is an area of ongoing research.
Scientific Research Applications
(3-Chloro-2-methylpropyl)dimethoxymethylsilane is widely used in scientific research as a crosslinking agent, coupling agent, and surface modifier. It is used in the synthesis of hybrid materials, such as organic-inorganic composites, and in the modification of surfaces, such as glass and metal. (3-Chloro-2-methylpropyl)dimethoxymethylsilane is also used in the production of silicone rubber, adhesives, and coatings.
properties
CAS RN |
18244-20-7 |
|---|---|
Molecular Formula |
C7H17ClO2Si |
Molecular Weight |
196.75 g/mol |
IUPAC Name |
(3-chloro-2-methylpropyl)-dimethoxy-methylsilane |
InChI |
InChI=1S/C7H17ClO2Si/c1-7(5-8)6-11(4,9-2)10-3/h7H,5-6H2,1-4H3 |
InChI Key |
KONYWZRRCDRQQS-UHFFFAOYSA-N |
SMILES |
CC(C[Si](C)(OC)OC)CCl |
Canonical SMILES |
CC(C[Si](C)(OC)OC)CCl |
Other CAS RN |
18244-20-7 |
physical_description |
Liquid |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

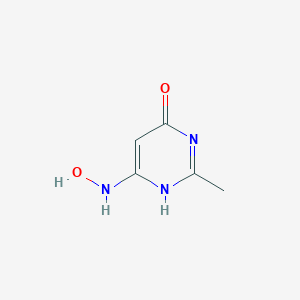
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)
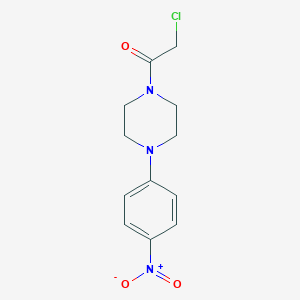
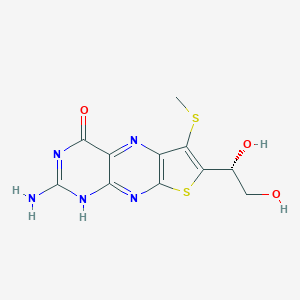


![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
